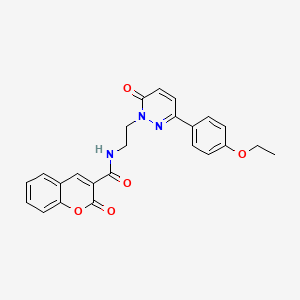

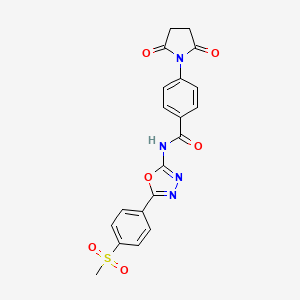

![molecular formula C11H17ClN4O B2529829 1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride CAS No. 2251054-49-4](/img/structure/B2529829.png)

1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

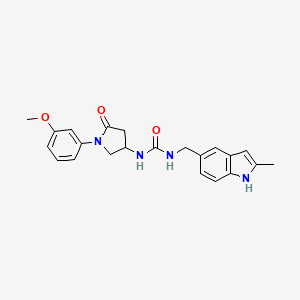

1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride, also known as 1-AMPAH, is a synthetic compound used in various scientific research applications. It is an analog of the neurotransmitter glutamate and is used in experiments to investigate the effects of glutamate on neurons. The hydrochloride form of the compound is used to increase its solubility in water, making it easier to use in laboratory experiments.

Scientific Research Applications

Synthesis and Anti-HIV Activity

Research on carbocyclic nucleosides, such as the synthesis of (±)-cis-[4-[(2,5-Diamino-6-chloropyrimidinyl)amino]-2-cyclopentenyl]carbinol and its analogues, showcases the potential of pyrimidinyl compounds in the development of antiviral drugs, particularly against HIV. The study by Vince and Hua (1990) demonstrates the significance of structural modifications in enhancing the potency and selectivity of antiretroviral agents, highlighting the critical role of synthetic chemistry in drug development (Vince & Hua, 1990).

Herbicidal Activities

The design and synthesis of novel heterocyclic compounds, such as 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, by Wang et al. (2006), explore the herbicidal potential of pyrimidinyl derivatives. These compounds exhibit moderate herbicidal activity against rape and barnyard grass, indicating the versatility of pyrimidinyl compounds in agricultural applications (Wang et al., 2006).

Drug Discovery and Development

The diversity-oriented synthesis of azaspirocycles by Wipf et al. (2004) exemplifies the innovative approaches to creating compounds with significant pharmacological potential. The synthesis of functionalized pyrrolidines, piperidines, and azepines from omega-unsaturated dicyclopropylmethylamines suggests a broad utility in chemistry-driven drug discovery, pointing towards the possibility of developing new therapeutic agents based on the manipulation of pyrimidinyl structures (Wipf et al., 2004).

Antifungal and Antimicrobial Agents

The synthesis of new pyridine derivatives with potent antifungal properties, as described by Rajput et al. (2011), emphasizes the broad-spectrum potential of pyrimidinyl compounds in combating microbial and fungal infections. The study showcases the importance of structural diversity in enhancing the biological activity of such compounds, suggesting a promising area for the development of new antimicrobial and antifungal agents (Rajput et al., 2011).

Mechanism of Action

While the specific mechanism of action for 1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride is not available, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, they are known as antimicrobial, antiviral, antitumor, and anti-inflammatory compounds .

Safety and Hazards

properties

IUPAC Name |

1-[5-(aminomethyl)pyrimidin-2-yl]azepan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.ClH/c12-6-9-7-13-11(14-8-9)15-5-3-1-2-4-10(15)16;/h7-8H,1-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXATXHHBFQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C2=NC=C(C=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

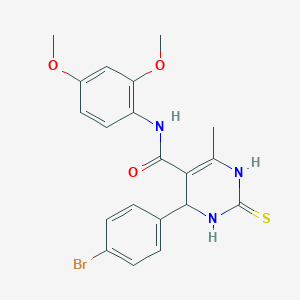

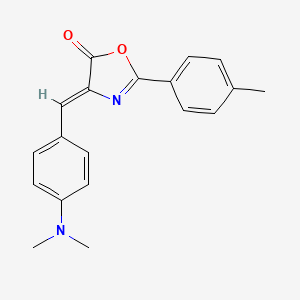

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)

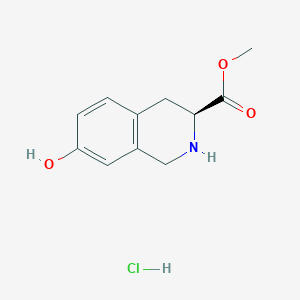

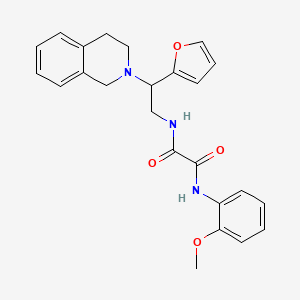

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

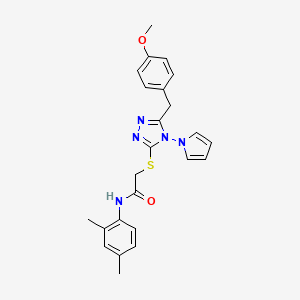

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

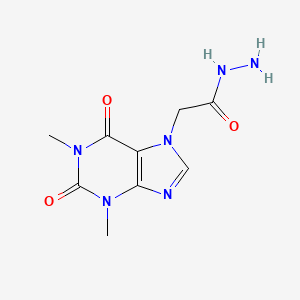

![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)